molecular formula C6H5BrFNO B1529055 4-Bromo-3-fluoro-5-methoxypyridine CAS No. 1256825-73-6

4-Bromo-3-fluoro-5-methoxypyridine

Cat. No.: B1529055
CAS No.: 1256825-73-6
M. Wt: 206.01 g/mol
InChI Key: LEFHWIXMVFNOPL-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methoxypyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and methoxy groups on the pyridine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogenation of 3-fluoropyridine followed by methoxylation. The reaction conditions include the use of bromine and a suitable solvent, such as acetonitrile, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired yield and purity. Catalysts and specific reaction conditions are optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-5-methoxypyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridines.

Scientific Research Applications

4-Bromo-3-fluoro-5-methoxypyridine is utilized in several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

4-Bromo-3-fluoro-5-methoxypyridine is similar to other halogenated pyridines, such as 3-bromo-5-fluoro-4-methoxypyridine and 5-bromo-3-fluoro-2-methoxypyridine. its unique combination of halogen and methoxy groups sets it apart in terms of reactivity and potential applications. The presence of both bromine and fluorine on the pyridine ring enhances its chemical stability and reactivity compared to compounds with only one type of halogen.

Comparison with Similar Compounds

  • 3-bromo-5-fluoro-4-methoxypyridine

  • 5-bromo-3-fluoro-2-methoxypyridine

  • 5-bromo-2-methoxypyridine

This comprehensive overview highlights the significance of 4-Bromo-3-fluoro-5-methoxypyridine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-bromo-3-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFHWIXMVFNOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286198
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-73-6
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256825-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-fluoro-5-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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